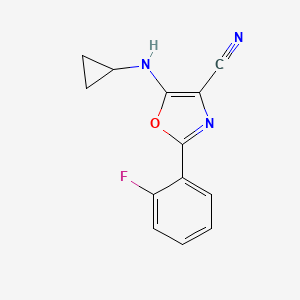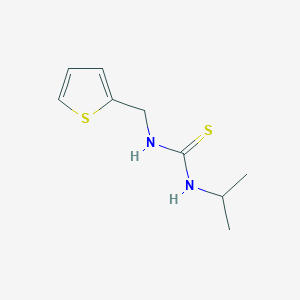![molecular formula C15H15N3O4 B5775055 (3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-(3-nitrophenyl)methanone](/img/structure/B5775055.png)
(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-(3-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-(3-nitrophenyl)methanone: is a complex organic compound characterized by its unique structure, which includes a cyclohepta[d]imidazole ring fused with a nitrophenyl methanone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-(3-nitrophenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohepta[d]imidazole core, followed by the introduction of the hydroxy and nitrophenyl methanone groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound’s unique structure allows it to interact with specific biomolecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-(3-nitrophenyl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful in both research and therapeutic contexts.
類似化合物との比較
Dichloroaniline: Aniline derivatives with chlorine substitutions.
tert-Butyl carbamate: Organic compound used in synthesis.
Uniqueness: What sets (3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-(3-nitrophenyl)methanone apart is its unique cyclohepta[d]imidazole ring structure combined with the nitrophenyl methanone group. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
特性
IUPAC Name |
(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-14(10-5-4-6-11(9-10)18(21)22)15-16-12-7-2-1-3-8-13(12)17(15)20/h4-6,9,20H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEVTPYPSIXYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N(C(=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5774973.png)
![N-(5-METHYLPYRIDIN-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B5774982.png)

![3-Pyridyl[(2,4,5-trichlorophenyl)sulfonyl]amine](/img/structure/B5774992.png)




![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)
![6-[(2E)-2-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE](/img/structure/B5775045.png)
![4-ethyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)

![2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}propanamide](/img/structure/B5775058.png)

